2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol . This compound is characterized by the presence of a furylmethoxy group and a trifluoromethyl group attached to an aniline ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-furylmethanol with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The furylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of furylmethoxy aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the trifluoromethyl group with other nucleophiles.
Scientific Research Applications
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes. The furylmethoxy and trifluoromethyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furylmethoxy)-4-(trifluoromethyl)aniline
- 2-(2-Furylmethoxy)-3-(trifluoromethyl)aniline
- 2-(2-Furylmethoxy)-6-(trifluoromethyl)aniline
Uniqueness
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the furylmethoxy and trifluoromethyl groups on the aniline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h1-6H,7,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXHBDHDPLACM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223408 |
Source
|
Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937596-82-2 |
Source
|
Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937596-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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